molecular formula C23H19N3O3 B2647338 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide CAS No. 2034500-18-8

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2647338
CAS No.: 2034500-18-8
M. Wt: 385.423
InChI Key: YMKCMCAVEIIOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide (CAS 2034500-18-8) is a complex organic compound with a molecular formula of C 23 H 19 N 3 O 3 and a molecular weight of 385.4 g/mol . Its hybrid structure incorporates several pharmacologically relevant motifs, making it a valuable scaffold for medicinal chemistry and drug discovery research. The compound features a biphenyl carboxamide backbone, a common structural element found in kinase inhibitors and enzyme modulators that provides rigidity and a planar surface for interaction with biological targets . The integrated 3'-methoxy group is hypothesized to enhance solubility and influence the compound's metabolic stability profile . Furthermore, the presence of a pyrazine-furan moiety, comprising a nitrogen-rich heterocycle and an oxygen-containing heterocycle, may facilitate key interactions such as π-π stacking or hydrogen bonding within active sites . This specific combination of structural features suggests potential for a range of bioactivities. In scientific research, this compound has applications in chemistry as a building block for synthesizing more complex molecules, and in biology, it is investigated for potential antimicrobial and anticancer properties . This product is intended for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-20-4-2-3-18(13-20)16-5-7-17(8-6-16)23(27)26-14-21-22(25-11-10-24-21)19-9-12-29-15-19/h2-13,15H,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKCMCAVEIIOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Sonogashira coupling.

    Formation of the biphenyl structure: This step often involves a cross-coupling reaction, such as a Suzuki coupling, to link the two phenyl rings.

    Final assembly: The final step involves the formation of the carboxamide group, typically through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) and Lewis acids (e.g., AlCl3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrazines and other reduced derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Biphenyl Carboxamide Derivatives with Varied Substituents

describes biphenyl carboxamides with substituents influencing physical and biological properties:

Compound ID Key Substituents Molecular Formula Melting Point MS (ESI) [M+H]+ Notes
19a 2'-Fluoro, 3'-methoxy C₂₂H₂₀FNO₃ 125–127°C 366 Higher polarity due to methoxy [1].
20a 2'-Fluoro, 3'-methyl C₂₂H₂₀FNO₂ 91–94°C 350 Methyl reduces polarity vs. methoxy [1].
11a 3'-Methoxy, 4-methoxyphenyl C₂₂H₂₁NO₃ Oily liquid 348 Dual methoxy groups enhance solubility [1].

Comparison with Target Compound :

  • The target’s 3'-methoxy group likely improves aqueous solubility over 20a’s methyl group.

Pyrazine-Containing Analogs

highlights pyrazine carboxamides, such as N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide (5b) :

  • Structure : Pyrazine directly linked to biphenyl via carboxamide.
  • Properties : White solid (72% yield), MS data consistent with molecular weight.

Comparison with Target Compound :

  • The target’s pyrazine is methyl-linked to furan, creating a branched substituent. This could reduce planarity compared to 5b, affecting membrane permeability [3].
  • The furan may introduce additional hydrogen-bonding sites absent in 5b’s chloro/methyl groups.

Furan-Containing Derivatives

includes dihydropyridines with furyl groups (e.g., AZ331 and AZ257):

  • AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-dihydropyridine.
  • Role of Furan : Enhances π-π interactions in binding pockets.

Comparison with Target Compound :

  • While the core structures differ (dihydropyridine vs. biphenyl carboxamide), the furan in both compounds may stabilize target binding via similar interactions.
  • The target’s 3-furyl substitution (vs. 2-furyl in AZ331) could alter spatial orientation in active sites [6].

Methoxy Group Effects

Methoxy groups are prevalent in analogs (e.g., 11a, 12a in ; CAS RN: 148672-13-3 in ):

  • 3'-Methoxy: In the target, this group may reduce oxidative metabolism compared to non-substituted biphenyls.
  • 4'-Methoxy : Compounds like 12a show lower melting points (oily liquid), suggesting methoxy position impacts crystallinity [5].

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, structure-activity relationship (SAR) studies, and potential therapeutic applications.

Compound Overview

This compound features a biphenyl structure with a methoxy group and a carboxamide linkage to a pyrazine derivative that includes a furan moiety. The unique structural arrangement suggests multiple avenues for biological interactions, making it a candidate for various medicinal applications.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities based on related compounds:

Structural Feature Impact on Activity
Biphenyl Moiety Enhances interaction with biological targets
Methoxy Group Increases lipophilicity and solubility
Furan Ring Contributes to potential reactivity
Pyrazine Linkage Impacts binding affinity to enzymes

Case Studies and Research Findings

  • Antitubercular Activity : A study focused on structurally related compounds demonstrated that modifications in the pyrazine core significantly influenced their activity against Mtb. These findings suggest that this compound could be optimized for enhanced antitubercular properties through targeted modifications .
  • Cancer Cell Line Studies : Compounds similar to this one have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. For instance, derivatives with biphenyl structures have exhibited potent cytotoxicity against breast and lung cancer cells, indicating that this compound may also possess similar activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.